Benzenesulfonyl fluoride, 2-ethyl-
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Overview
Description
o-Ethylbenzenesulphonylfluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to an ethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Ethylbenzenesulphonylfluoride can be synthesized through several methods. One common approach involves the reaction of o-ethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride, under mild conditions . Another method includes the direct fluorosulfonylation of o-ethylbenzene using fluorosulfonyl radicals . These methods typically require controlled reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of o-ethylbenzenesulphonylfluoride often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and microfluidic systems has been explored to enhance reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
o-Ethylbenzenesulphonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, o-ethylbenzenesulphonylfluoride can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with o-ethylbenzenesulphonylfluoride include potassium fluoride, amines, and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from reactions involving o-ethylbenzenesulphonylfluoride depend on the specific reaction type. For example, nucleophilic substitution with an amine yields the corresponding sulfonamide .
Scientific Research Applications
o-Ethylbenzenesulphonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-ethylbenzenesulphonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition, where the compound forms stable adducts with active site residues, thereby inactivating the enzyme .
Comparison with Similar Compounds
Similar Compounds
o-Methylbenzenesulphonylfluoride: Similar structure but with a methyl group instead of an ethyl group.
p-Ethylbenzenesulphonylfluoride: Similar structure but with the ethyl group in the para position.
Benzenesulphonylfluoride: Lacks the ethyl substituent.
Uniqueness
o-Ethylbenzenesulphonylfluoride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group can also affect the compound’s physical properties, such as solubility and boiling point, compared to its analogs .
Properties
CAS No. |
34586-49-7 |
---|---|
Molecular Formula |
C8H9FO2S |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-ethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 |
InChI Key |
HDUSATIAKUCNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
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